8alpha-Estra-1,3,5(10),14-tetraen-17-one, 3-methoxy-
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Overview
Description
8alpha-Estra-1,3,5(10),14-tetraen-17-one, 3-methoxy-, also known as Methoxyestradiol or 2-Methoxyestradiol (2-ME), is a naturally occurring metabolite of estradiol. It has been found to possess anti-tumor, anti-inflammatory, anti-angiogenic, and anti-oxidant properties, making it a promising therapeutic agent for various diseases.
Mechanism Of Action
The mechanism of action of 8alpha-Estra-1,3,5(10),14-tetraen-17-one, 3-methoxy-diol involves the inhibition of microtubule polymerization, which leads to cell cycle arrest and apoptosis in cancer cells. It also inhibits the activity of hypoxia-inducible factor-1 alpha (HIF-1α), which is involved in angiogenesis and tumor growth.
Biochemical And Physiological Effects
8alpha-Estra-1,3,5(10),14-tetraen-17-one, 3-methoxy-diol has been found to exhibit various biochemical and physiological effects. It exhibits anti-oxidant properties by scavenging free radicals and reducing oxidative stress. It also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, it inhibits angiogenesis, which is essential for tumor growth and metastasis.
Advantages And Limitations For Lab Experiments
8alpha-Estra-1,3,5(10),14-tetraen-17-one, 3-methoxy-diol has several advantages for lab experiments, including its low toxicity and specificity for cancer cells. However, it also has some limitations, including its poor solubility in water and instability under certain conditions.
Future Directions
There are several future directions for the research on 8alpha-Estra-1,3,5(10),14-tetraen-17-one, 3-methoxy-diol. One potential direction is the development of novel drug delivery systems to enhance its solubility and stability. Another direction is the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, the development of more potent analogs of 8alpha-Estra-1,3,5(10),14-tetraen-17-one, 3-methoxy-diol could lead to the development of more effective therapeutic agents.
In conclusion, 8alpha-Estra-1,3,5(10),14-tetraen-17-one, 3-methoxy-diol is a promising therapeutic agent with various potential applications in the treatment of cancer, cardiovascular diseases, and inflammatory diseases. Its mechanism of action and biochemical and physiological effects make it an attractive target for further research and development.
Synthesis Methods
The synthesis of 8alpha-Estra-1,3,5(10),14-tetraen-17-one, 3-methoxy-diol can be achieved through several methods, including chemical synthesis and biological methods. Chemical synthesis involves the use of various reagents and solvents to produce the compound. Biological methods involve the use of enzymes to produce the compound from natural sources.
Scientific Research Applications
8alpha-Estra-1,3,5(10),14-tetraen-17-one, 3-methoxy-diol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and inflammatory diseases. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines.
properties
CAS RN |
10003-02-8 |
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Product Name |
8alpha-Estra-1,3,5(10),14-tetraen-17-one, 3-methoxy- |
Molecular Formula |
C19H22O2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
(8S,9S,13S)-3-methoxy-13-methyl-7,8,9,11,12,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H22O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6-7,11,15-16H,3,5,8-10H2,1-2H3/t15-,16+,19+/m1/s1 |
InChI Key |
WEWXXSIRDWKSJS-GJYPPUQNSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@@H](C1=CCC2=O)CCC4=C3C=CC(=C4)OC |
SMILES |
CC12CCC3C(C1=CCC2=O)CCC4=C3C=CC(=C4)OC |
Canonical SMILES |
CC12CCC3C(C1=CCC2=O)CCC4=C3C=CC(=C4)OC |
synonyms |
(8α)-3-Methoxyestra-1,3,5(10),14-tetren-17-one |
Origin of Product |
United States |
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